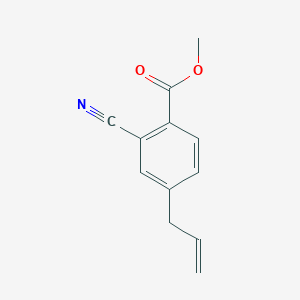
methyl 2-cyano-4-prop-2-enylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 2-cyano-4-prop-2-enylbenzoate is an organic compound with a complex structure that includes a cyano group, a methoxy group, and a prop-2-en-1-yl group attached to a benzoate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyano-4-prop-2-enylbenzoate typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by room temperature stirring overnight .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
methyl 2-cyano-4-prop-2-enylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary amines .
Aplicaciones Científicas De Investigación
methyl 2-cyano-4-prop-2-enylbenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 2-cyano-4-prop-2-enylbenzoate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the prop-2-en-1-yl group can undergo polymerization or addition reactions . These interactions can lead to the formation of various bioactive compounds, which can then exert their effects through specific molecular pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(prop-2-yn-1-yl)benzoate: This compound has a similar structure but with a prop-2-yn-1-yl group instead of a prop-2-en-1-yl group.
Methyl 4-cyanobenzoate: This compound lacks the prop-2-en-1-yl group but contains the cyano and methoxy groups.
Uniqueness
The presence of both the cyano and prop-2-en-1-yl groups provides versatility in synthetic chemistry and potential biological activity .
Propiedades
Número CAS |
1374574-59-0 |
|---|---|
Fórmula molecular |
C12H11NO2 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
methyl 2-cyano-4-prop-2-enylbenzoate |
InChI |
InChI=1S/C12H11NO2/c1-3-4-9-5-6-11(12(14)15-2)10(7-9)8-13/h3,5-7H,1,4H2,2H3 |
Clave InChI |
BBXOXLFVLIFZOB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C=C1)CC=C)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]benzoic acid](/img/structure/B8603832.png)
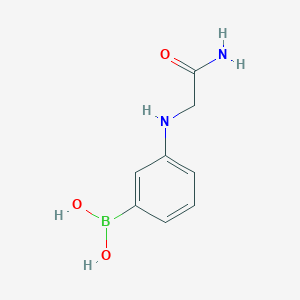
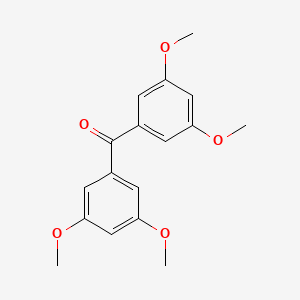
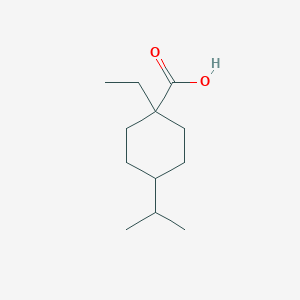
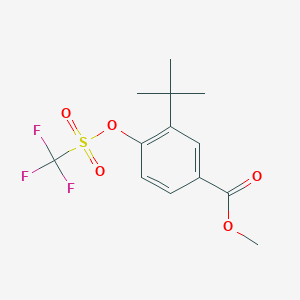
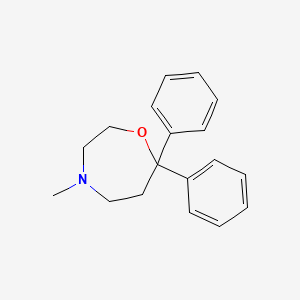
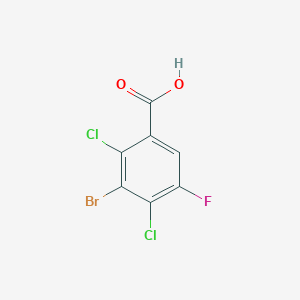
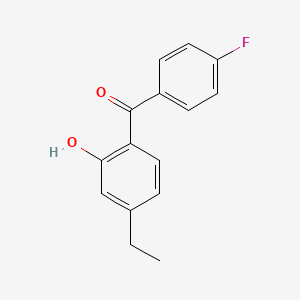
![2-[(3-bromophenyl)thio]Benzoic acid](/img/structure/B8603865.png)
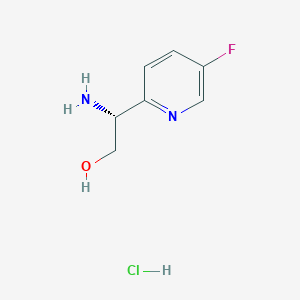
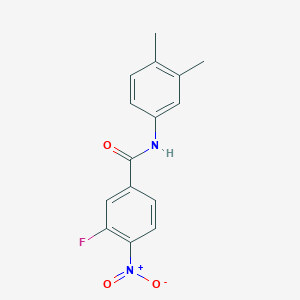
![(alphaR,betaS)-beta-[[(5-chloro-1H-indol-2-yl)carbonyl]amino]-alpha-hydroxy-benzenebutanoic acid](/img/structure/B8603893.png)
![5-[3-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]phenyl]-1,3-thiazol-2-amine](/img/structure/B8603915.png)

